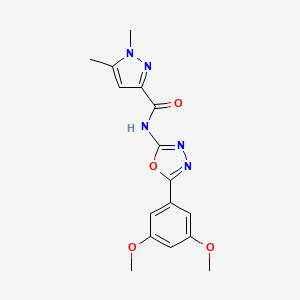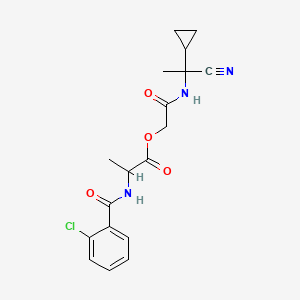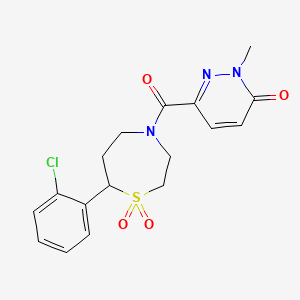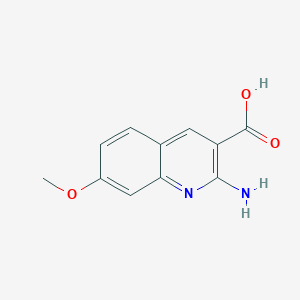
N-(5-(3,5-dimetoxi fenil)-1,3,4-oxadiazol-2-il)-1,5-dimetil-1H-pirazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El compuesto ha mostrado promesa como agente anticancerígeno. Los investigadores lo sintetizaron a través de la condensación de Ullmann del ácido 2-clorobenzoico y la 3,5-dimetoxianilina. Estudios de citotoxicidad in vitro revelaron que exhibe actividad antiproliferativa contra líneas celulares cancerosas, incluyendo MCF-7, HT29 y HL60 . Su potencial como terapia dirigida merece mayor investigación.
Evaluación Toxicológica Aguda
Estudios in vivo evaluaron la toxicidad del compuesto en ratones machos y hembras. Notablemente, incluso a la dosis administrada más alta, no se observaron signos de toxicidad . Comprender su perfil de seguridad es crucial para su posible uso terapéutico.
Cristalografía y Análisis Estructural
Los investigadores determinaron la estructura del compuesto utilizando el análisis de difracción de rayos X de monocristal. Se encontró que era ligeramente plana y en unidades asimétricas discretas. Estas perspectivas estructurales ayudan a comprender su comportamiento e interacciones.
En resumen, la N-(5-(3,5-dimetoxi fenil)-1,3,4-oxadiazol-2-il)-1,5-dimetil-1H-pirazol-3-carboxamida tiene promesa en oncología, antioxidación, investigación antiviral y química heterocíclica. Su perfil de seguridad y detalles estructurales mejoran su potencial para futuras aplicaciones. Los investigadores continúan explorando sus propiedades multifacéticas, y futuras investigaciones revelarán usos adicionales . 🌟
Mecanismo De Acción
Target of Action
A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to targetThymidylate synthase in humans . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its function and affecting dna synthesis .
Biochemical Pathways
Given its potential target, it may impact theDNA synthesis pathway . This could have downstream effects on cell division and growth.
Result of Action
If it does inhibit thymidylate synthase, it could potentially lead to a decrease in dna synthesis, affecting cell division and growth .
Propiedades
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-5-13(20-21(9)2)14(22)17-16-19-18-15(25-16)10-6-11(23-3)8-12(7-10)24-4/h5-8H,1-4H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNUIACJKANMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
![6-(2-fluorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2492324.png)
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2492327.png)



![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol Dihydrochloride](/img/structure/B2492332.png)
![O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B2492334.png)
![3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea](/img/structure/B2492336.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2492341.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide](/img/structure/B2492345.png)
